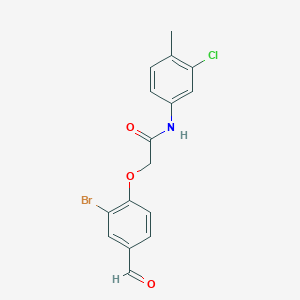
2-(2-bromo-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide, also known as BFMC, is a chemical compound used in a variety of scientific research applications. It is an organic compound that is composed of two bromine atoms, one oxygen atom, two nitrogen atoms, three carbon atoms, and four hydrogen atoms. BFMC is a highly versatile compound that has been used in a wide range of research applications, from biochemical studies to physiological effects.
科学的研究の応用
Halide Effects in Advanced Oxidation Processes
A study by Li et al. (2015) explored the impact of halide ions (chloride and bromide) on the degradation of acetaminophen using UV/H2O2 treatment. This research highlights the significant role of bromide in influencing the rate of degradation through the promotion of Br2− formation, which reacts slower than OH radicals. Interestingly, when both chloride and bromide ions were present, the degradation rate of acetaminophen increased, suggesting a complex interaction between these halides in water and wastewater treatment applications. The findings suggest potential avenues for optimizing degradation processes of organic pollutants through the strategic management of halide concentrations (Li et al., 2015).
Synthesis and Antimicrobial Properties
Research on the synthesis and antimicrobial profile of new Schiff bases and thiazolidinone derivatives by Fuloria et al. (2014) provides insights into the chemical manipulation of halogenated compounds for the development of antimicrobial agents. The study describes the esterification and subsequent reactions leading to compounds exhibiting antibacterial and antifungal activities. These findings underscore the potential of halogenated acetamide derivatives in the development of new antimicrobial substances (Fuloria et al., 2014).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study conducted by Rani et al. (2016) on the synthesis and pharmacological assessment of novel acetamide derivatives revealed their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The research focused on derivatives synthesized through a multi-step reaction sequence, highlighting the significance of specific functional groups such as bromo and nitro on the phenoxy nucleus for their pharmacological activities. This suggests that halogenated acetamide derivatives can be tailored for specific therapeutic applications, contributing to the development of new drugs (Rani et al., 2016).
Environmental Impact and Metabolism of Halogenated Herbicides
Research by Coleman et al. (2000) delved into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, providing essential insights into the environmental and health implications of such chemicals. The study demonstrated differences in the metabolism between species, highlighting the complexity of predicting the environmental and health impacts of halogenated organic compounds. Understanding the metabolic pathways and interactions of these compounds is crucial for assessing their safety and environmental persistence (Coleman et al., 2000).
特性
IUPAC Name |
2-(2-bromo-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO3/c1-10-2-4-12(7-14(10)18)19-16(21)9-22-15-5-3-11(8-20)6-13(15)17/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWWSMPEFUTWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2856037.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2856040.png)
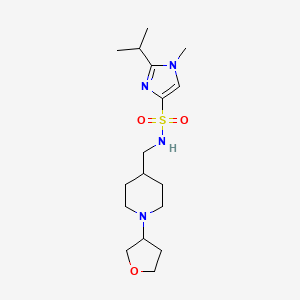
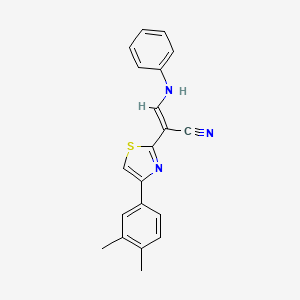

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2856048.png)


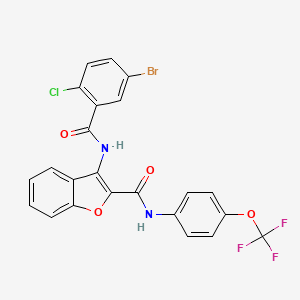
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2856052.png)

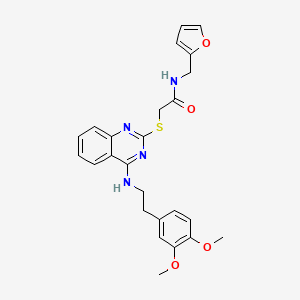
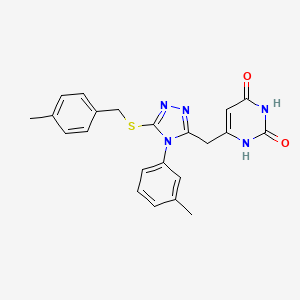
![1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2856059.png)